molecular formula C10H11NO4 B1634299 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 418788-94-0

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Cat. No. B1634299
CAS RN: 418788-94-0
M. Wt: 209.2 g/mol
InChI Key: KVBJHWFMJDMCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is functionally related to an anthranilic acid .


Synthesis Analysis

The carboxylic α,α-diaminoester 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Chemical Reactions Analysis

The synthesis of “this compound” involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Scientific Research Applications

Biosynthesis of Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, indicating the importance of amino benzoic acid derivatives in the biosynthesis of medically and industrially significant compounds. This encompasses the production of antibiotics, anticancer agents, and other bioactive molecules, highlighting the critical role these precursors play in natural product chemistry and synthetic biology (Kang, Shen, & Bai, 2012).

Material Science and Environmental Applications
Studies on the adsorption properties of modified benzoic acids for the recovery of metals from aqueous solutions showcase their potential in environmental remediation. Specifically, the use of modified benzoic acid derivatives for the removal of cobalt ions from water demonstrates their applicability in treating industrial wastewater and mitigating metal pollution (Gunjate, Meshram, Khope, & Awachat, 2020).

Polymer Science
The doping of polyaniline with benzoic acid and its derivatives, such as 2-methoxybenzoic acid, to improve conductivity and other properties of conducting polymers, illustrates the role of such compounds in the development of advanced materials. These materials have applications in electronics, sensors, and energy storage devices, underscoring the versatility of benzoic acid derivatives in materials science (Amarnath & Palaniappan, 2005).

Biochemical Research and Medical Applications
Research into novel fluorescence probes for detecting reactive oxygen species highlights the potential of benzoic acid derivatives in biochemical and medical research. These compounds can be used to study oxidative stress, inflammation, and other processes related to reactive oxygen species in living cells, offering tools for understanding disease mechanisms and developing treatments (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Biotechnology and Synthetic Biology
The engineering of microbial systems for the biosynthesis of 3-amino-benzoic acid demonstrates the synthetic biology applications of benzoic acid derivatives. By reconstituting and optimizing biosynthetic pathways, researchers can produce important building blocks for pharmaceuticals and other bioactive compounds, showcasing the integration of chemistry and biology in modern biotechnology (Zhang & Stephanopoulos, 2016).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-[(2-methoxy-2-oxoethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-3-7(5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBJHWFMJDMCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260571
Record name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418788-94-0
Record name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418788-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.